molecular formula C15H29N5O4 B14891294 Cyclohexanamine (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoate

Cyclohexanamine (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B14891294
M. Wt: 343.42 g/mol
InChI Key: LCVIVGPNEHOYRF-RGMNGODLSA-N
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Description

The compound N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt (MFCD18426562) is a research chemical widely used in various scientific fields. It is known for its unique structure and properties, making it a valuable tool in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves several steps. The starting material is typically L-2,4-diaminobutyric acid, which undergoes protection of the alpha-amino group with a Boc (tert-butoxycarbonyl) group. The gamma-amino group is then converted to an azido group using azidation reagents. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylamine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as triphenylphosphine and water are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

    Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields N-alpha-Boc-Ngamma-amino-L-2,4-diaminobutyric acid cyclohexylamine salt.

Scientific Research Applications

N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-2-amino-4-azidobutanoic acid cyclohexylamine salt
  • Boc-L-azidohomoalanine cyclohexylamine salt
  • Boc-L-gamma-azidohomoalanine cyclohexylamine salt

Uniqueness

N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various fields of scientific research .

Properties

Molecular Formula

C15H29N5O4

Molecular Weight

343.42 g/mol

IUPAC Name

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine

InChI

InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m0./s1

InChI Key

LCVIVGPNEHOYRF-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N

Origin of Product

United States

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